REACTION_SMILES
|
[F:1][c:2]1[c:3]([CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:4][cH:5][cH:6][cH:7]1.[OH2:14]>>[F:1][c:2]1[c:3]2[c:4]([cH:5][cH:6][cH:7]1)[C:11](=[O:13])[CH2:10][CH2:9][CH2:8]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCCc1ccccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCc2c(F)cccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |